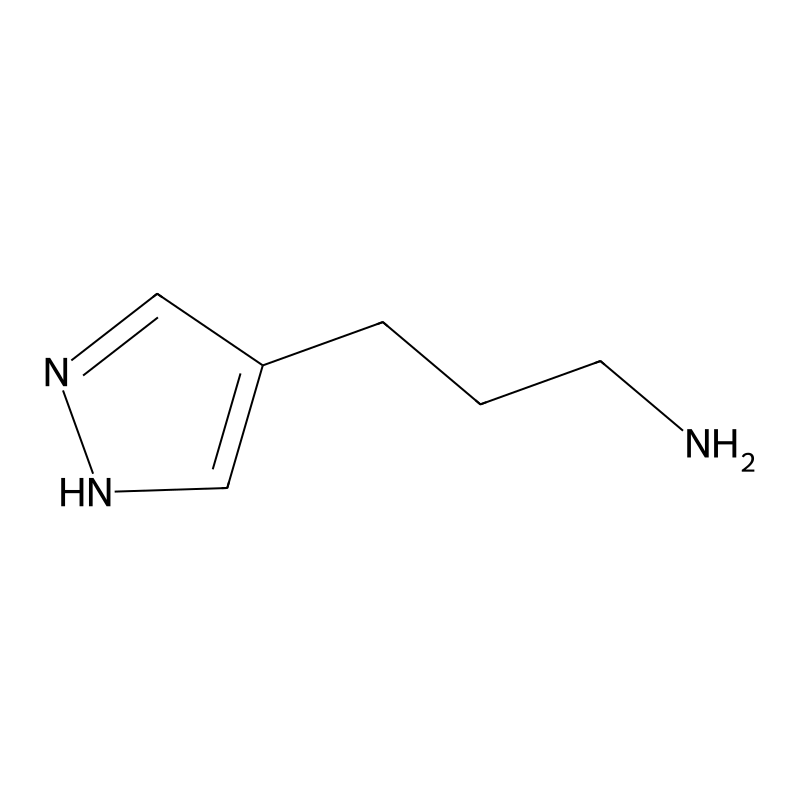

1H-Pyrazole-4-propanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Antidepressant Activity: Studies have investigated whether 1H-Pyrazole-4-propanamine derivatives might possess antidepressant properties. One study explored a series of compounds containing the 1H-pyrazole-1-propanamine structure, identifying N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine (3) as a potential candidate for further research due to its antidepressant effects with potentially reduced side effects [].

1H-Pyrazole-4-propanamine is a nitrogen-containing heterocyclic compound characterized by a pyrazole ring with a propanamine substituent at the 4-position. Its molecular formula is and it has a molecular weight of approximately 114.16 g/mol. The structure features a five-membered ring with two adjacent nitrogen atoms, contributing to its unique chemical properties and biological activities. The compound is notable for its potential in medicinal chemistry, particularly in the development of pharmaceuticals due to its diverse reactivity and biological interactions.

- Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives, utilizing reagents like hydrogen peroxide or potassium permanganate.

- Reduction: It can be reduced to yield different amine derivatives, often employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents through reactions with alkyl halides or acyl chlorides.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the creation of a wide range of derivatives with potentially useful properties .

1H-Pyrazole-4-propanamine exhibits significant biological activity, particularly in pharmacological contexts. Research indicates that compounds within this class can interact with various biological targets, including enzymes and receptors. For example, they have been studied for their potential anti-inflammatory, analgesic, and antimicrobial properties. The mechanism of action often involves binding to specific molecular targets, which alters their function and leads to therapeutic effects .

Furthermore, pyrazole derivatives have shown promise in treating conditions such as cancer and metabolic disorders due to their ability to modulate biochemical pathways effectively .

The synthesis of 1H-Pyrazole-4-propanamine can be achieved through several methods:

- Reductive Amination: This involves the reaction of pyrazole derivatives with propanamine under reductive conditions. Commonly used reducing agents include sodium cyanoborohydride or sodium triacetoxyborohydride.

- Conditions: Typically conducted in methanol or ethanol at temperatures ranging from room temperature to 50°C over 12-24 hours.

- Alkylation Reactions: Utilizing alkyl halides in the presence of bases can facilitate the introduction of propanamine onto the pyrazole ring.

- Metal-Catalyzed Reactions: Advanced synthetic routes may employ palladium or copper catalysts for coupling reactions that introduce alkylamine groups at specific positions on the pyrazole ring .

1H-Pyrazole-4-propanamine finds applications across various fields:

- Pharmaceuticals: Its derivatives are explored as potential drug candidates for treating inflammatory diseases, infections, and cancer.

- Agriculture: Some derivatives exhibit fungicidal and herbicidal properties, making them valuable in crop protection.

- Material Science: Pyrazole compounds are investigated for their role in developing new materials with specific electronic or optical properties.

The versatility of this compound makes it a subject of interest in both academic research and industrial applications .

Studies on 1H-Pyrazole-4-propanamine have focused on its interactions with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and therapeutic potential:

- Enzyme Inhibition: Research has shown that certain pyrazole derivatives can inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

- Receptor Binding: The compound may bind to various receptors, influencing signaling pathways related to pain perception and inflammation.

These interaction studies are fundamental for drug design and optimization processes aimed at enhancing efficacy and reducing side effects .

Several compounds share structural similarities with 1H-Pyrazole-4-propanamine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine | Structure | Contains a methyl group at the nitrogen position, affecting its biological activity. |

| 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine | Structure | Features multiple methyl groups which enhance lipophilicity. |

| 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine | Structure | Has dimethyl substitutions that may influence receptor interactions differently. |

Uniqueness

The uniqueness of 1H-Pyrazole-4-propanamine lies in its specific substitution pattern on the pyrazole ring. The presence of the propanamine group at the 4-position contributes distinct chemical reactivity and biological properties compared to other similar compounds. This specificity allows for tailored interactions with biological targets, enhancing its potential as a therapeutic agent .

Systematic and Common Names

The IUPAC name for this compound is 3-(1H-pyrazol-4-yl)propan-1-amine, reflecting its three-carbon chain (propanamine) attached to the fourth position of the pyrazole ring. Alternative nomenclature includes 1H-pyrazole-4-propanamine and 4-(3-aminopropyl)pyrazole, which emphasize the substituent’s position on the heterocycle. Salts such as the hydrochloride derivative (3-(1H-pyrazol-4-yl)propan-1-amine hydrochloride) are also documented, with CAS numbers 60951-23-7 and 21056-78-0.

Structural and Molecular Characteristics

The molecular formula of the free base is C6H11N3, with a molecular weight of 125.17 g/mol. The hydrochloride salt has the formula C6H12ClN3 and a molecular weight of 161.63 g/mol. Key structural features include:

- A five-membered pyrazole ring with adjacent nitrogen atoms at positions 1 and 2.

- A three-carbon aliphatic chain terminating in a primary amine group at position 4 of the ring.

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H11N3 (free base) | |

| Molecular Weight | 125.17 g/mol (free base) | |

| Boiling Point | 327.6±32.0 °C (derivative) | |

| Density | 1.2±0.1 g/cm³ (derivative) |

X-ray crystallography confirms the planar geometry of the pyrazole ring, with bond lengths and angles consistent with aromatic heterocycles. The amine side chain enhances solubility in polar solvents, particularly in its protonated (salt) form.

Classification

1H-Pyrazole-4-propanamine belongs to two functional classes:

- Heterocyclic amines: Due to the pyrazole ring and terminal amine group.

- Aromatic compounds: The pyrazole ring exhibits resonance stabilization, akin to benzene but with distinct electronic properties from the nitrogen atoms.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant